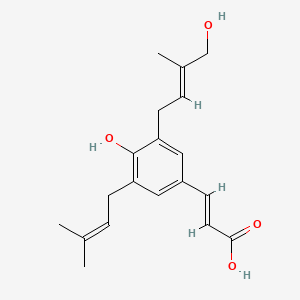
Capillartemisin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capillartemisin A is a hydroxycinnamic acid.
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for isolating Capillartemisin A from natural sources?
- Methodological Answer : Use chromatographic techniques (e.g., HPLC, TLC) coupled with mass spectrometry to isolate and verify purity. For plant-derived compounds, optimize extraction solvents (e.g., ethanol, methanol) based on polarity, and validate yield via gravimetric analysis. Include controls for secondary metabolites that may interfere with isolation .
Q. How can structural elucidation of this compound be systematically validated?
- Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) for bond connectivity analysis with X-ray crystallography for absolute stereochemistry confirmation. Cross-validate spectral data against computational models (e.g., DFT calculations) to resolve ambiguities in functional group assignments .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for antimicrobial activity) over broad-spectrum assays. Use dose-response curves (IC₅₀/EC₅₀) and include positive/negative controls. Ensure reproducibility by triplicate experiments and statistical validation (e.g., ANOVA) .
Advanced Research Questions
Q. How can contradictory results in this compound’s cytotoxic activity across studies be resolved?
- Methodological Answer : Conduct a meta-analysis of experimental variables: (1) Compare cell lines (e.g., cancer vs. normal), (2) standardize assay conditions (e.g., incubation time, solvent concentration), and (3) validate purity via orthogonal methods (e.g., HPLC-MS). Address batch-to-batch variability in compound sourcing .
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates (e.g., terpene backbone). Use asymmetric catalysis for stereocenter formation and protect functional groups prone to side reactions (e.g., hydroxyls). Validate synthetic routes via comparative NMR and chiral chromatography .
Q. How can computational modeling enhance mechanistic understanding of this compound’s bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict target binding affinities. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Cross-reference in silico predictions with mutagenesis or knock-out models .
Q. What criteria define a robust pharmacokinetic study for this compound in preclinical models?
- Methodological Answer : Use LC-MS/MS for quantification in plasma/tissue. Assess parameters: bioavailability (F%), half-life (t₁/₂), and clearance (CL). Include species-specific metabolic profiling (e.g., cytochrome P450 isoforms) and validate via compartmental modeling (e.g., non-linear mixed-effects) .
Q. Data Analysis & Reproducibility
Q. How should researchers address variability in this compound’s reported solubility across studies?
- Methodological Answer : Standardize solvent systems (e.g., DMSO concentration ≤1%) and temperature controls. Use dynamic light scattering (DLS) to detect aggregation. Publish raw data (e.g., UV-Vis spectra) in supplementary materials for cross-validation .
Q. What statistical frameworks are appropriate for multi-omics integration in this compound research?
- Methodological Answer : Apply multivariate analysis (e.g., PCA, PLS-DA) to correlate transcriptomic/proteomic data with bioactivity. Use pathway enrichment tools (e.g., KEGG, GO) to identify mechanistic networks. Share code repositories (e.g., GitHub) for reproducibility .
Q. Literature & Knowledge Gaps
Q. How can researchers systematically identify understudied applications of this compound?
- Methodological Answer : Perform systematic reviews using PRISMA guidelines. Mine databases (PubMed, Google Scholar) with Boolean operators (e.g., "this compound NOT malaria"). Prioritize emerging fields (e.g., neuroinflammation) where mechanistic data are sparse .
Q. What ethical considerations apply to in vivo studies of this compound?
属性
CAS 编号 |
85819-52-9 |
|---|---|
分子式 |
C19H24O4 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
(E)-3-[4-hydroxy-3-[(E)-4-hydroxy-3-methylbut-2-enyl]-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H24O4/c1-13(2)4-7-16-10-15(6-9-18(21)22)11-17(19(16)23)8-5-14(3)12-20/h4-6,9-11,20,23H,7-8,12H2,1-3H3,(H,21,22)/b9-6+,14-5+ |
InChI 键 |
HEFPIIHDRLNTDN-JBFPSKHUSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)CC=C(C)CO)O)C |
手性 SMILES |
CC(=CCC1=C(C(=CC(=C1)/C=C/C(=O)O)C/C=C(\C)/CO)O)C |
规范 SMILES |
CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)CC=C(C)CO)O)C |
同义词 |
capillartemisin A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















